![molecular formula C3H8Cl2FOPSi B14354871 {[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride CAS No. 90261-40-8](/img/structure/B14354871.png)
{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride is a specialized organophosphorus compound It is characterized by the presence of a fluoro(dimethyl)silyl group attached to a methylphosphonic dichloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride typically involves the reaction of dimethylsilyl fluoride with methylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product. Safety measures are crucial due to the reactive nature of the compound and the potential release of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound hydrolyzes to form phosphonic acid derivatives and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different phosphorus-containing products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs in aqueous solutions, often under acidic or basic conditions to control the reaction rate.
Oxidizing and Reducing Agents: Various oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) can be used to modify the oxidation state of the phosphorus atom.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include phosphonic esters, amides, or thioesters.
Hydrolysis Products: Hydrolysis leads to the formation of phosphonic acids and hydrochloric acid.
Oxidation and Reduction Products: These reactions yield various phosphorus-containing compounds with different oxidation states.
Aplicaciones Científicas De Investigación
{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound is studied for its potential use in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug intermediate and in the development of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as flame retardants and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of {[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride involves its reactivity with various nucleophiles and electrophiles. The fluoro(dimethyl)silyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Methylphosphonyl Dichloride: A related compound with similar reactivity but lacking the fluoro(dimethyl)silyl group.
Methylphosphonyl Difluoride: Another related compound used as a chemical weapon precursor.
Dimethyl Methylphosphonate: A compound used in the synthesis of various phosphorus-containing chemicals.
Uniqueness
{[Fluoro(dimethyl)silyl]methyl}phosphonic dichloride is unique due to the presence of the fluoro(dimethyl)silyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and other applications where specific reactivity is required.
Propiedades
Número CAS |
90261-40-8 |
|---|---|
Fórmula molecular |
C3H8Cl2FOPSi |
Peso molecular |
209.06 g/mol |
Nombre IUPAC |
dichlorophosphorylmethyl-fluoro-dimethylsilane |
InChI |
InChI=1S/C3H8Cl2FOPSi/c1-9(2,6)3-8(4,5)7/h3H2,1-2H3 |
Clave InChI |
LAMVMRCGFUTWFF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CP(=O)(Cl)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


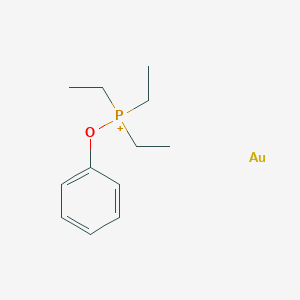
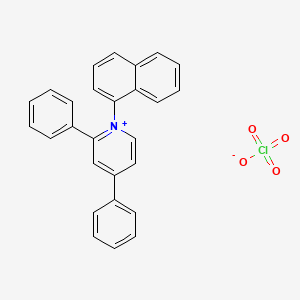
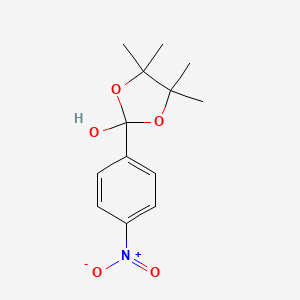
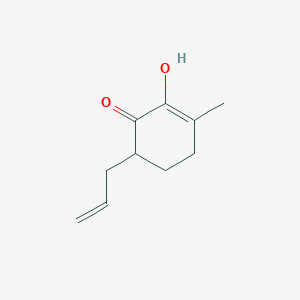

![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)
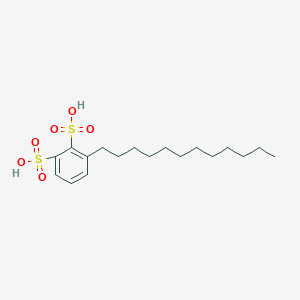
![4-Methoxy-2-[2-(pyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14354832.png)
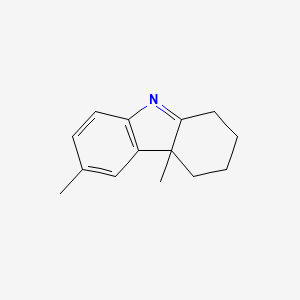
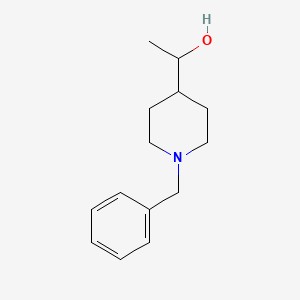
![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)

![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
